Cas no 18966-64-8 (2-Bromo-4-(2-methylbutan-2-yl)phenol)

2-Bromo-4-(2-methylbutan-2-yl)phenol is a brominated phenolic compound featuring a tert-pentyl substituent at the para position relative to the hydroxyl group. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of specialty chemicals and pharmaceuticals. The bromine atom enhances reactivity for further functionalization, while the bulky 2-methylbutan-2-yl group influences regioselectivity in electrophilic aromatic substitution reactions. Its stability under standard conditions and well-defined reactivity profile make it suitable for applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its potential sensitivity to light and oxidizing agents.
2-Bromo-4-(2-methylbutan-2-yl)phenol structure
18966-64-8 structure
Product Name:2-Bromo-4-(2-methylbutan-2-yl)phenol
CAS No:18966-64-8
MF:C11H15BrO
MW:243.140202760696
CID:1074409
Update Time:2025-05-19

2-Bromo-4-(2-methylbutan-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-(tert-pentyl)phenol
    • 2-Brom-4-tert-pentyl-phenol
    • 2-bromo-4-tert-pentyl-phenol
    • 3-Brom-4-hydroxy-1-tert.-pentyl-benzol
    • AGN-PC-013PHN
    • ARONIS023592
    • CTK0E1734
    • Phenol, 2-bromo-4-(1,1-dimethylpropyl)-
    • SBB080074
    • SureCN574124
    • 2-Bromo-4-(2-methylbutan-2-yl)phenol
    • Inchi: 1S/C11H15BrO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3
    • InChI Key: LTEAOSLAFBPTDU-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)C(C)(C)CC)O

Computed Properties

  • Exact Mass: 242.03065
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 20.23

2-Bromo-4-(2-methylbutan-2-yl)phenol Pricemore >>

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Additional information on 2-Bromo-4-(2-methylbutan-2-yl)phenol

Introduction to 2-Bromo-4-(2-methylbutan-2-yl)phenol (CAS No. 18966-64-8)

2-Bromo-4-(2-methylbutan-2-yl)phenol, with the CAS number 18966-64-8, is a brominated phenolic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This compound is characterized by its aromatic ring substituted with a bromine atom and a 2-methylbutan-2-yl group, which imparts specific physical and chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula of 2-Bromo-4-(2-methylbutan-2-yl)phenol is C11H15BrO, and its molecular weight is approximately 237.13 g/mol. The compound is a white to off-white crystalline solid at room temperature and is sparingly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility properties make it suitable for use in various chemical reactions and formulations.

In the pharmaceutical industry, 2-Bromo-4-(2-methylbutan-2-yl)phenol has been explored for its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have shown that derivatives of this compound exhibit promising antimicrobial and antifungal activities, making them potential candidates for the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of 2-Bromo-4-(2-methylbutan-2-yl)phenol demonstrated significant inhibitory effects against multidrug-resistant bacteria, which is a growing concern in clinical settings.

Beyond its pharmaceutical applications, 2-Bromo-4-(2-methylbutan-2-yl)phenol has also found use in materials science. Its unique chemical structure allows it to be incorporated into polymers and coatings to enhance their performance properties. For example, researchers at the University of California, Berkeley, have developed a novel polymer containing 2-Bromo-4-(2-methylbutan-2-yl)phenol units that exhibits improved thermal stability and mechanical strength compared to conventional polymers. This makes it a promising material for high-performance applications such as aerospace and automotive industries.

In environmental chemistry, the behavior and fate of 2-Bromo-4-(2-methylbutan-2-yl)phenol in the environment have been studied to assess its potential impact on ecosystems. A study published in Environmental Science & Technology in 2019 investigated the biodegradability and ecotoxicity of this compound. The results indicated that while 2-Bromo-4-(2-methylbutan-2-yl)phenol is not readily biodegradable under standard conditions, it does not exhibit significant acute toxicity to aquatic organisms at environmentally relevant concentrations. This information is crucial for risk assessment and regulatory compliance.

The synthesis of 2-Bromo-4-(2-methylbutan-2-yl)phenol typically involves several steps, including bromination of phenol followed by alkylation with 2-methylbutan-2-yllithium or a similar reagent. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product. Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound, such as using microwave-assisted reactions or catalytic systems that reduce waste and energy consumption.

In conclusion, 2-Bromo-4-(2-methylbutan-2-yl)phenol (CAS No. 18966-64-8) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical structure and properties make it an important intermediate in the synthesis of bioactive compounds, polymers, and other materials. Ongoing research continues to uncover new uses and improve synthetic methods for this compound, further solidifying its importance in the field of chemistry.

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